amine](/img/structure/B12193589.png)
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxyethyl)amine
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Overview
Description
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is an organic compound characterized by the presence of dichloro, methoxy, sulfonyl, and hydroxyethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the 3,4-dichloro-2-methoxyphenyl precursor. This precursor can be synthesized through electrophilic aromatic substitution reactions, where chlorine and methoxy groups are introduced onto a benzene ring. The sulfonyl group is then introduced via sulfonation reactions, and finally, the hydroxyethylamine moiety is attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The compound’s dichloro and methoxy groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichloro-2-methoxyphenyl)boronic acid: Shares the dichloro and methoxy groups but has a boronic acid moiety instead of sulfonyl and hydroxyethylamine groups.
4-Methoxyphenethylamine: Contains a methoxy group and an amine but lacks the dichloro and sulfonyl groups.
Uniqueness
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11Cl2NO4S |
---|---|
Molecular Weight |
300.16 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO4S/c1-16-9-7(3-2-6(10)8(9)11)17(14,15)12-4-5-13/h2-3,12-13H,4-5H2,1H3 |
InChI Key |
PSDBFAXSVYRXMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCO |
Origin of Product |
United States |
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